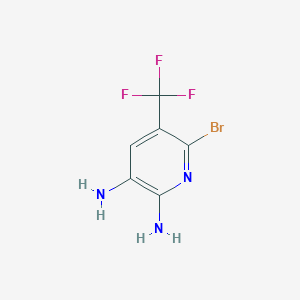![molecular formula C10H13ClN4O B13139957 [4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methanamine;hydrochloride](/img/structure/B13139957.png)
[4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methanamine;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methanamine;hydrochloride: is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methanamine;hydrochloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving a hydrazine derivative and an appropriate nitrile compound.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction.
Formation of the Methanamine Group: The methanamine group is introduced through a reductive amination reaction.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazoles.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy group.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like bromine or chlorine.
Major Products:
Oxidation Products: Aldehydes, acids.
Reduction Products: Dihydrotriazoles.
Substitution Products: Halogenated derivatives.
科学研究应用
Chemistry:
Catalysis: Used as a ligand in various catalytic reactions.
Synthesis: Employed as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.
Antimicrobial Activity: Exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
Medicine:
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Industry:
Material Science: Used in the development of new materials with specific properties.
作用机制
The mechanism of action of [4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methanamine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as:
Enzyme Inhibition: The compound can inhibit enzymes involved in critical biochemical pathways, leading to the disruption of cellular processes.
Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways.
相似化合物的比较
- [4-(4-chlorophenyl)-1,2,4-triazol-3-yl]methanamine;hydrochloride
- [4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methanamine;hydrochloride
Comparison:
- Chemical Structure: The primary difference lies in the substituent on the phenyl ring (methoxy, chloro, fluoro).
- Biological Activity: The different substituents can lead to variations in biological activity, with each compound exhibiting unique properties.
- Applications: While all these compounds have potential applications in medicinal chemistry, their specific uses may vary based on their unique properties.
Conclusion
[4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methanamine;hydrochloride is a versatile compound with significant potential in various scientific fields Its unique chemical structure and diverse reactivity make it a valuable tool in research and industry
属性
分子式 |
C10H13ClN4O |
|---|---|
分子量 |
240.69 g/mol |
IUPAC 名称 |
[4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C10H12N4O.ClH/c1-15-9-4-2-8(3-5-9)14-7-12-13-10(14)6-11;/h2-5,7H,6,11H2,1H3;1H |
InChI 键 |
ZVIYJMVGJGSHDM-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)N2C=NN=C2CN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


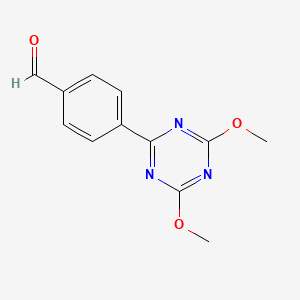


![[3,4'-Bipyridin]-5-amine, N-(cyclohexylmethyl)-](/img/structure/B13139888.png)

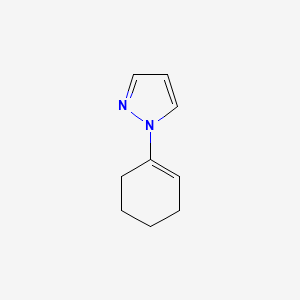

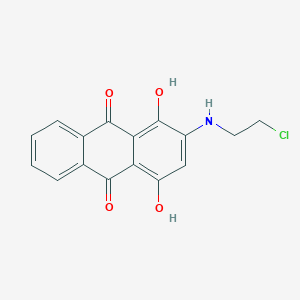
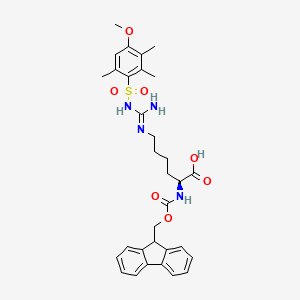
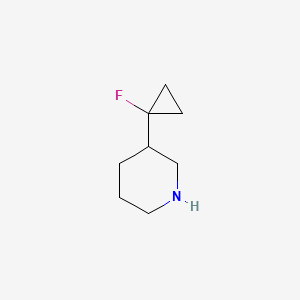

![2-[4-[3-methyl-5-[2-(6-pyridin-2-ylpyridin-2-yl)pyridin-4-yl]phenyl]pyridin-2-yl]-6-pyridin-2-ylpyridine](/img/structure/B13139952.png)
